![molecular formula C10H10ClN3O2 B13333382 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
5-Chloro-2-morpholinooxazolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-morpholinooxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is part of the oxazolo[4,5-b]pyridine family, which is known for its diverse biological activities and significant role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine typically involves multi-step reactions starting from commercially available substances. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable pyridine derivative using sulfuric acid and potassium nitrate under an inert atmosphere at 20°C for 12 hours.
Substitution: The nitro compound is then subjected to a substitution reaction with potassium carbonate in N,N-dimethylformamide at 0-20°C for 48 hours.
Reduction: The resulting compound undergoes reduction using hydrogen in methanol and ethyl acetate at 20°C for 5 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Chloro-2-morpholinooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the removal of the chloro group.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
科学研究应用
5-Chloro-2-morpholinooxazolo[4,5-b]pyridine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs due to its unique structural features.
Biological Studies: It has been investigated for its antimicrobial, antifungal, and antitumor activities.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
作用机制
The mechanism of action of 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been reported to act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused heterocyclic structure and exhibit a range of biological activities.
Imidazo[4,5-b]pyridines: Known for their medicinal properties, these compounds are structurally related and have been studied for various therapeutic applications.
Uniqueness
5-Chloro-2-morpholinooxazolo[4,5-b]pyridine stands out due to its unique combination of a morpholino group and a chloro substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and related fields.
属性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC 名称 |
5-chloro-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-2-1-7-9(12-8)13-10(16-7)14-3-5-15-6-4-14/h1-2H,3-6H2 |
InChI 键 |
STFICNVJTLVTRM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC3=C(O2)C=CC(=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


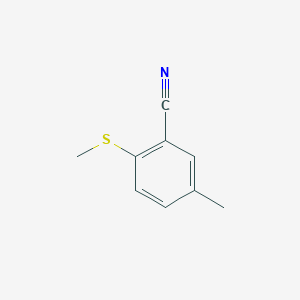
![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)
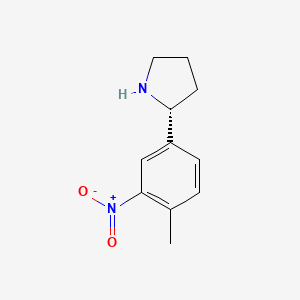

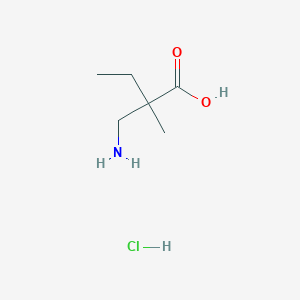


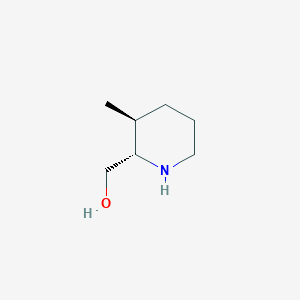
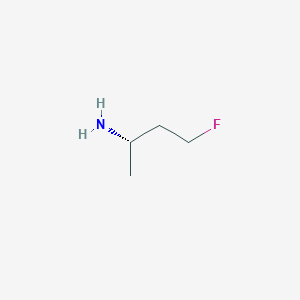
![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
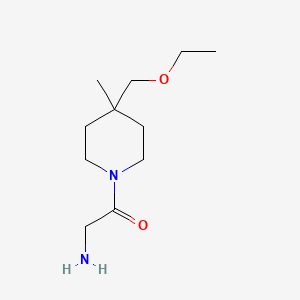
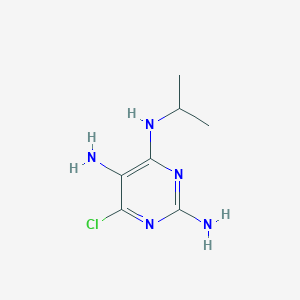
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
